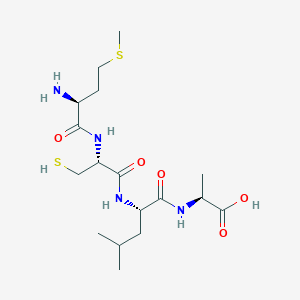
1-Bromononan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromononan-5-one is an organic compound with the molecular formula C9H17BrO It is a brominated ketone, characterized by the presence of a bromine atom attached to the fifth carbon of a nonane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromononan-5-one can be synthesized through the bromination of nonan-5-one. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position. One common method involves the use of hydrogen peroxide (H2O2) and hydrobromic acid (HBr) in an aqueous medium .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, where nonan-5-one is treated with bromine or other brominating agents under controlled conditions. The reaction parameters, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromononan-5-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-), amines, or thiols, leading to the formation of corresponding substituted products.
Reduction: The carbonyl group (C=O) can be reduced to an alcohol (C-OH) using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar solvents like ethanol or water, with the presence of a base to facilitate the reaction.
Reduction: Conducted in anhydrous conditions using solvents like ether or tetrahydrofuran (THF).
Oxidation: Performed in acidic or basic conditions, depending on the oxidizing agent used.
Major Products Formed:
Nucleophilic Substitution: Substituted nonan-5-one derivatives.
Reduction: Nonan-5-ol.
Oxidation: Nonanoic acid or other oxidized products.
Applications De Recherche Scientifique
1-Bromononan-5-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly those requiring brominated intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 1-Bromononan-5-one involves its reactivity as a brominated ketone. The bromine atom can participate in nucleophilic substitution reactions, while the carbonyl group can undergo reduction or oxidation. These reactions are facilitated by the molecular structure of the compound, which allows for selective reactivity at specific sites.
Molecular Targets and Pathways:
Nucleophilic Substitution: The bromine atom is the primary target for nucleophiles.
Reduction/Oxidation: The carbonyl group is the main site for redox reactions.
Comparaison Avec Des Composés Similaires
1-Bromononan-5-one can be compared with other brominated ketones and nonane derivatives:
1-Bromononane: Similar in structure but lacks the carbonyl group, making it less reactive in certain types of reactions.
Nonan-5-one: Lacks the bromine atom, limiting its reactivity in nucleophilic substitution reactions.
5-Bromopentan-1-ol: A shorter chain brominated alcohol, with different reactivity and applications.
Uniqueness: this compound’s unique combination of a bromine atom and a carbonyl group allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
831170-63-9 |
|---|---|
Formule moléculaire |
C9H17BrO |
Poids moléculaire |
221.13 g/mol |
Nom IUPAC |
1-bromononan-5-one |
InChI |
InChI=1S/C9H17BrO/c1-2-3-6-9(11)7-4-5-8-10/h2-8H2,1H3 |
Clé InChI |
BTOSUPAELBJMEX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)CCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


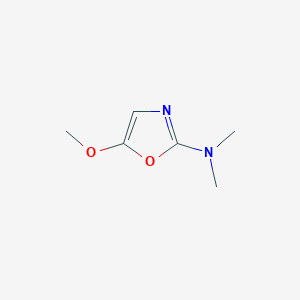

![3-Amino-5-[(E)-(1,3-thiazol-2-yl)diazenyl]phenol](/img/structure/B14200966.png)
![4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14200968.png)
![2,6-Bis[(2-hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14200972.png)
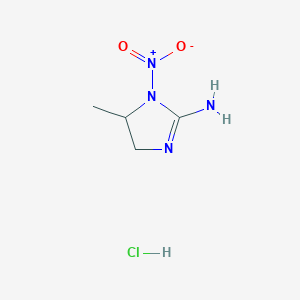
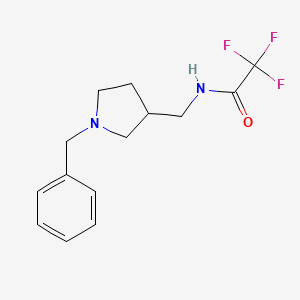
![2-Chloro-1-(2-iodoethyl)-4-[2-(4-methoxyphenyl)ethoxy]benzene](/img/structure/B14200997.png)
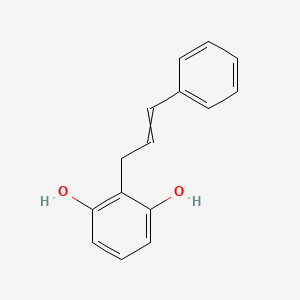
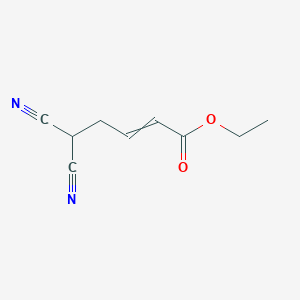
![4-[1,2-Bis(2-methoxyphenoxy)propyl]-2-methoxyphenol](/img/structure/B14201004.png)

![1-(3-{Bis[(quinolin-2-yl)methyl]amino}propyl)-1H-pyrrole-2,5-dione](/img/structure/B14201012.png)
